molecular formula C21H34O B094266 5beta-Pregnan-12-one CAS No. 17996-90-6

5beta-Pregnan-12-one

Cat. No.: B094266
CAS No.: 17996-90-6
M. Wt: 302.5 g/mol
InChI Key: TYYQBQYMGPUGDF-JUPNMBMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5β-Pregnan-3α-ol-20-one (CAS 128-20-1), also known as pregnanolone, is a neuroactive steroid with a 5β-reduced pregnane backbone, a 3α-hydroxyl group, and a 20-ketone moiety. It is classified as a reagent and has >95% purity . Structurally, it differs from endogenous 5α-reduced steroids (e.g., allopregnanolone) in the stereochemistry of the A/B ring junction (5β vs. 5α configuration). Pregnanolone is a potent modulator of the γ-aminobutyric acid-A (GABAₐ) receptor, influencing chloride ion conductance and neuronal excitability . However, its safety data sheet highlights carcinogenicity concerns (Category 2, H351 warning) .

Properties

CAS No.

17996-90-6

Molecular Formula

C21H34O

Molecular Weight

302.5 g/mol

IUPAC Name

(5S,8R,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-one

InChI

InChI=1S/C21H34O/c1-4-14-9-11-17-16-10-8-15-7-5-6-12-20(15,2)18(16)13-19(22)21(14,17)3/h14-18H,4-13H2,1-3H3/t14-,15-,16-,17-,18-,20-,21+/m0/s1

InChI Key

TYYQBQYMGPUGDF-JUPNMBMKSA-N

SMILES

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C

Canonical SMILES

CCC1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C

Synonyms

5β-Pregnan-12-one

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural features influencing activity at GABAₐ receptors include:

  • C3 substituent : A 3α-hydroxyl group is critical for receptor modulation.
  • C20 substituent : A ketone enhances potency compared to hydroxyl or ester groups.
  • A/B ring configuration : 5α vs. 5β stereochemistry alters receptor binding efficacy.

Below is a comparative analysis of pregnanolone and related steroids:

Compound Name Structure Key Features GABAₐ Receptor Activity (IC₅₀/EC₅₀) Notes
5β-Pregnan-3α-ol-20-one 5β-pregnan-3α-OH, 20-ketone 5β configuration, 3α-OH, 20-ketone Potentiates GABA; IC₅₀ ~17 nM* Carcinogenic (Category 2); used in research
5α-Pregnan-3α-ol-20-one (Allopregnanolone) 5α-pregnan-3α-OH, 20-ketone 5α configuration, 3α-OH, 20-ketone IC₅₀ ~17 nM (cortical membranes) Endogenous neurosteroid; higher efficacy than 5β isomers
5α-Pregnan-3α,21-diol-20-one (THDOC) 5α-pregnan-3α,21-diOH, 20-ketone 5α configuration, additional 21-OH EC₅₀ ~100 nM (36Cl⁻ uptake) Synergizes with benzodiazepines; no cytosolic receptor binding
5β-Pregnane-3α,17α,20α-triol 5β-pregnan-3α,17α,20α-triol 5β configuration, 3α-OH, 17α-OH, 20α-OH Inactive at GABAₐ receptors Lack of 20-ketone reduces efficacy

*Note: IC₅₀ values for pregnanolone are inferred from structurally similar 5α-analogues .

Mechanistic and Pharmacological Insights

5β vs. 5α Isomers: The 5β configuration in pregnanolone reduces receptor-binding efficacy compared to 5α isomers like allopregnanolone. For example, 5α-pregnan-3α-ol-20-one modulates [³⁵S]TBPS binding at 17 nM in cortical membranes, whereas 5β isomers may exhibit weaker or region-specific effects . 5β steroids are less prevalent endogenously but may act as partial agonists or modulators with unique kinetic properties .

Role of the 20-Ketone :

  • The 20-ketone is essential for high-potency GABAₐ modulation. Replacement with hydroxyl groups (e.g., 5β-Pregnane-3α,17α,20α-triol) abolishes activity .

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